molecular formula Cl6H42N14O2Ru3 B032440 Azane;ruthenium(2+);hexachloride;dihydrate CAS No. 11103-72-3

Azane;ruthenium(2+);hexachloride;dihydrate

Cat. No.: B032440
CAS No.: 11103-72-3
M. Wt: 786.3 g/mol
InChI Key: GOOXRYWLNNXLFL-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of Azane;ruthenium(2+);hexachloride;dihydrate, also known as Ammoniated ruthenium oxychloride or Ruthenium Red, is the calcium channel . These channels play a crucial role in regulating the influx and efflux of calcium ions, which are essential for various cellular processes including muscle contraction and neurotransmission.

Mode of Action

This compound acts as a polycationic dye that inhibits the release of calcium ions from the sarcoplasmic reticulum . It also blocks the uptake and release of calcium ions from mitochondria . Furthermore, it prevents the release of calcium ions from ryanodine-sensitive intracellular stores in skeletal and cardiac muscle .

Pharmacokinetics

Its solubility in water and ammonia suggests that it may be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of calcium ion homeostasis. By inhibiting calcium ion release and blocking its uptake, the compound can potentially affect muscle contraction, neurotransmission, and other calcium-dependent processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and ammonia suggests that it may be more effective in aqueous environments.

Biochemical Analysis

Biochemical Properties

Ammoniated ruthenium oxychloride is known to interact with many proteins . It has been used as a pharmacological tool to study specific cellular mechanisms

Cellular Effects

It has been used in histology to stain aldehyde fixed mucopolysaccharides This suggests that it may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to interact with many proteins , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Ammoniated ruthenium oxychloride is typically synthesized through the reaction of ruthenium trichloride with ammonia in the presence of water. The reaction conditions involve heating the mixture to facilitate the formation of the complex. The resulting product is then purified through crystallization . Industrial production methods follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound for various applications .

Chemical Reactions Analysis

Ammoniated ruthenium oxychloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Ammoniated ruthenium oxychloride is unique due to its specific interactions with a wide range of proteins and its use as a staining agent in histology. Similar compounds include:

These compounds share some chemical properties with ammoniated ruthenium oxychloride but differ in their specific applications and interactions.

Properties

CAS No.

11103-72-3

Molecular Formula

Cl6H42N14O2Ru3

Molecular Weight

786.3 g/mol

IUPAC Name

azane;oxygen(2-);ruthenium(3+);ruthenium(4+);hexachloride

InChI

InChI=1S/6ClH.14H3N.2O.3Ru/h6*1H;14*1H3;;;;;/q;;;;;;;;;;;;;;;;;;;;2*-2;2*+3;+4/p-6

InChI Key

GOOXRYWLNNXLFL-UHFFFAOYSA-H

SMILES

N.N.N.N.N.N.N.N.N.N.N.N.N.N.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2]

Canonical SMILES

N.N.N.N.N.N.N.N.N.N.N.N.N.N.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3].[Ru+3].[Ru+4]

Appearance

red-brown powder.

Pictograms

Irritant

Synonyms

Ammoniated Ruthenium Oxychloride
Oxychloride, Ammoniated Ruthenium
Red, Ruthenium
Ruthenium Oxychloride, Ammoniated
Ruthenium Red

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;ruthenium(2+);hexachloride;dihydrate
Reactant of Route 2
Azane;ruthenium(2+);hexachloride;dihydrate
Reactant of Route 3
Azane;ruthenium(2+);hexachloride;dihydrate
Customer
Q & A

Q1: How does ammoniated ruthenium oxychloride interact with amyloid-β aggregates? What are the downstream effects of this interaction?

A1: Ammoniated ruthenium oxychloride displays an affinity for amyloid-β (Aβ) aggregates, particularly fibrils, through a mechanism involving electrostatic interactions with calcium-binding sites on the aggregates . This binding leads to several observable effects:

  • Colorimetric Staining: The bound ammoniated ruthenium oxychloride imparts a distinctive red color to the Aβ plaques, enabling their visualization under light microscopy .
  • Birefringence: Upon binding to Aβ fibrils, ammoniated ruthenium oxychloride exhibits birefringence, a phenomenon where a material displays different refractive indices depending on the polarization and propagation direction of light. This property allows for the identification of Aβ deposits under polarized light microscopy .
  • Induced Chirality: The interaction between ammoniated ruthenium oxychloride and Aβ fibrils induces chirality in the dye, leading to characteristic circular dichroic bands at specific wavelengths, further confirming their interaction .

Q2: Can ammoniated ruthenium oxychloride be used for applications beyond amyloid-β staining?

A2: Yes, ammoniated ruthenium oxychloride has demonstrated utility in various electrochemical applications. Research shows its potential as a modifier for electrochemical sensors . For instance, when immobilized on functionalized carbon nanotubes and used to modify a glassy carbon electrode, ammoniated ruthenium oxychloride enables the simultaneous determination of important biocompounds like ascorbic acid, dopamine, uric acid, and tryptophan . This electrochemical application highlights the versatility of ammoniated ruthenium oxychloride beyond its role in staining biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.